

# Application Notes and Protocols for Tricreatine Malate in Preclinical Studies

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## Compound of Interest

Compound Name: *Tricreatine malate*

Cat. No.: *B12698332*

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## Introduction

**Tricreatine malate** is a compound formed by three creatine molecules attached to one molecule of malic acid. It is purported to offer advantages over the more extensively studied creatine monohydrate, such as enhanced solubility and potentially reduced gastrointestinal distress. While human anecdotal evidence and data from supplement manufacturers suggest similar dosages to creatine monohydrate, there is a notable scarcity of dedicated preclinical studies on **tricreatine malate**. Therefore, these application notes primarily derive dosage calculations and experimental protocols from preclinical studies conducted with creatine monohydrate, providing a foundational framework for investigating **tricreatine malate**.

Researchers should consider these recommendations as a starting point and may need to perform dose-response studies to establish the optimal dosage for **tricreatine malate** in their specific preclinical models.

The primary mechanism of action for the creatine component is the augmentation of intracellular creatine and phosphocreatine stores, leading to enhanced ATP regeneration, particularly in tissues with high energy demands like skeletal muscle and the brain. This is thought to activate anabolic signaling pathways such as the Akt/mTOR pathway, promoting muscle protein synthesis.<sup>[1][2][3]</sup> The malate component is an intermediate in the Krebs cycle and may contribute to energy production.

## Data Presentation: Dosage Calculations

Dosage conversion from human to animal models is crucial for the relevance of preclinical findings. The most common method for this conversion is allometric scaling, which is based on the body surface area. The following tables provide a guide for calculating the Human Equivalent Dose (HED) from animal dosages and for determining appropriate dosages for preclinical studies based on common human supplementation protocols.

Table 1: Allometric Scaling Factors for Dose Conversion Between Humans and Various Animal Species

Species	Body Weight (kg)	Body Surface Area (m <sup>2</sup> )	Km Factor (Body Weight / Body Surface Area)	Km Ratio (Animal Km / Human Km)
Human	60	1.62	37	-
Mouse	0.02	0.0066	3	0.081
Rat	0.15	0.025	6	0.162
Rabbit	1.8	0.15	12	0.324
Dog	10	0.5	20	0.541

Data adapted from FDA guidelines.

To calculate the Human Equivalent Dose (HED) from an animal dose:  $\text{HED (mg/kg)} = \text{Animal dose (mg/kg)} \times (\text{Animal Km} / \text{Human Km})$

To calculate the Animal Equivalent Dose (AED) from a human dose:  $\text{AED (mg/kg)} = \text{Human dose (mg/kg)} \times (\text{Human Km} / \text{Animal Km})$

Table 2: Summary of Creatine Monohydrate Dosages Used in Preclinical Rodent Studies

Animal Model	Dosage	Route of Administration	Study Duration	Key Findings
Wistar Rats	2 g/kg of food	Oral (in feed)	10 weeks	Increased lean mass (in combination with exercise)[4]
Wistar Rats	2% creatine-supplemented diet	Oral (in feed)	2 weeks	Lowered plasma homocysteine concentrations in a uremia model[5]
Sprague-Dawley Rats	2% or 4% w/w creatine monohydrate in chow	Oral (in feed)	5 weeks	Altered depression-like behavior in a sex-dependent manner[6]
Mice	0.3 mg/kg body weight	Oral gavage	8 weeks	Potential anti-inflammatory effects and reduction in tissue fibrosis in a muscular dystrophy model[7]
Mice (HD model)	1%, 2%, or 3% creatine in diet	Oral (in feed)	Variable (until death)	Improved survival and motor performance (2% was most effective)[8]
Male and Female Rats	75 mg/kg (maintenance dose)	Oral	Remainder of experimental period	No significant impact on spatial working memory[9]

## Experimental Protocols

The following are detailed methodologies for key experiments cited in preclinical creatine supplementation studies. These can be adapted for studies involving **tricreatine malate**.

### Protocol 1: Assessment of Muscle Hypertrophy and Body Composition in Rodents

Objective: To evaluate the effect of **tricreatine malate** supplementation on muscle mass and overall body composition.

Animal Model: Male Wistar rats (8 weeks old).

Experimental Groups:

- Control Group: Standard chow.
- **Tricreatine Malate** Group: Standard chow supplemented with **tricreatine malate**.
- Control + Exercise Group: Standard chow and a defined exercise protocol.
- **Tricreatine Malate** + Exercise Group: Supplemented diet and the exercise protocol.

Supplementation Protocol:

- Dosage: Based on an estimated human dose of 5g/day, the rat equivalent dose would be approximately 0.31 g/kg body weight. This can be incorporated into the feed. For example, a 2% creatine-supplemented diet has been used in previous studies.<sup>[5]</sup>
- Administration: The supplement is mixed into the powdered standard chow. Food intake should be monitored daily to calculate the exact dosage consumed.

Exercise Protocol (Treadmill):

- Acclimatization: Acclimate rats to the treadmill for 5 days (10 min/day at 10 m/min).
- Training: 5 days/week for 8 weeks. Each session consists of a 5-minute warm-up at 10 m/min, followed by 30 minutes at 20 m/min with a 5° incline.

#### Outcome Measures:

- **Body Weight:** Measured weekly.
- **Body Composition:** Assessed at baseline and at the end of the study using Dual-Energy X-ray Absorptiometry (DEXA) to determine lean mass and fat mass.
- **Muscle Mass:** At the end of the study, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus, tibialis anterior) are dissected and weighed.
- **Histological Analysis:** Muscle cross-sections can be stained with Hematoxylin and Eosin (H&E) to measure muscle fiber cross-sectional area.

## Protocol 2: Evaluation of Signaling Pathway Activation in Muscle Tissue

**Objective:** To determine if **tricreatine malate** supplementation activates the Akt/mTOR signaling pathway in skeletal muscle.

**Animal Model:** Male C57BL/6 mice (8-10 weeks old).

#### Experimental Groups:

- **Control Group:** Vehicle (e.g., saline) administration.
- **Tricreatine Malate Group:** Acute dose of **tricreatine malate**.

#### Supplementation Protocol:

- **Dosage:** A single oral gavage of **tricreatine malate** (e.g., 300 mg/kg body weight).
- **Time Course:** Tissues are collected at various time points post-administration (e.g., 1, 3, 6, and 24 hours) to assess the temporal activation of signaling pathways.

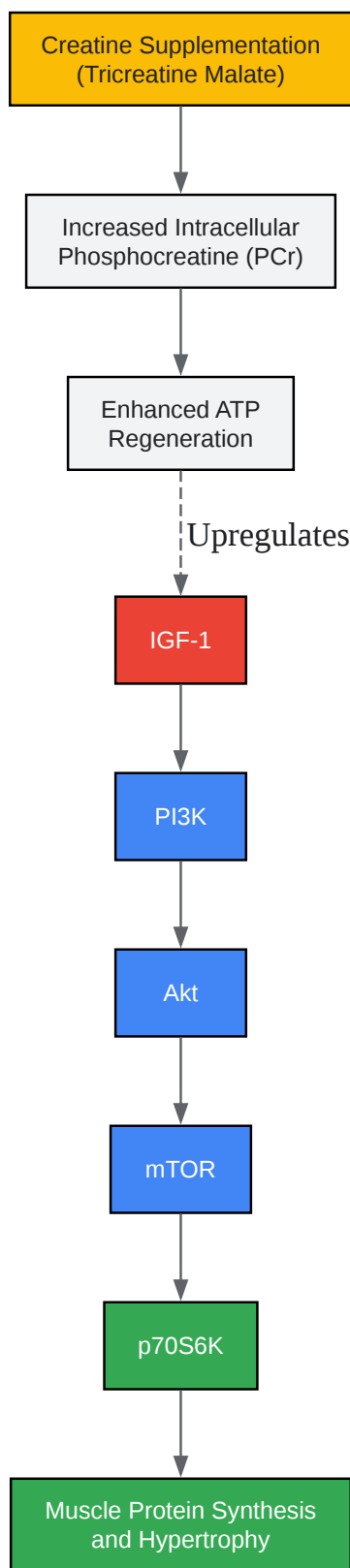
#### Tissue Collection and Analysis:

- Mice are euthanized at the designated time points.

- Gastrocnemius muscles are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.
- Western Blotting:
  - Muscle tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
  - Protein concentration is determined using a BCA assay.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt, mTOR, and p70S6K.
  - After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
  - Band intensities are quantified using densitometry software.

## Visualization of Signaling Pathways and Workflows

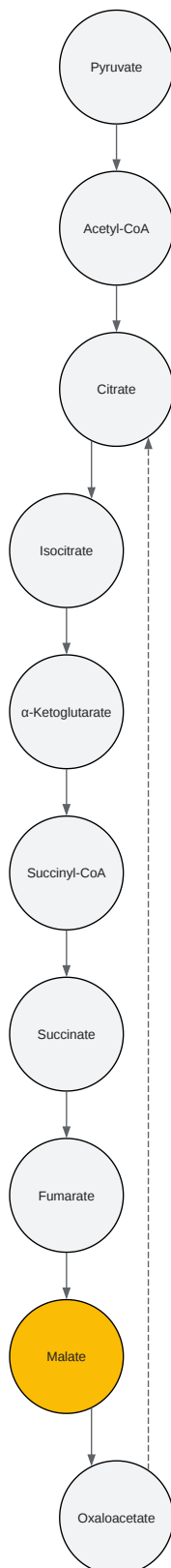
### Creatine and Akt/mTOR Signaling Pathway



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Caption: Creatine's influence on the Akt/mTOR signaling pathway.

## Malic Acid and the Krebs Cycle

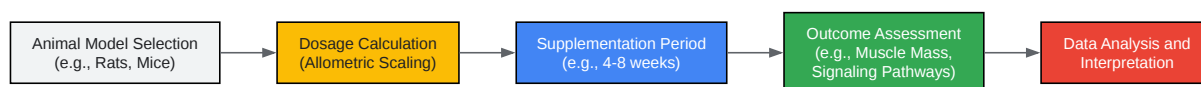


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Caption: The role of malate as an intermediate in the Krebs Cycle.

## General Experimental Workflow for Preclinical Evaluation



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Caption: A generalized workflow for preclinical studies of **tricreatine malate**.

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